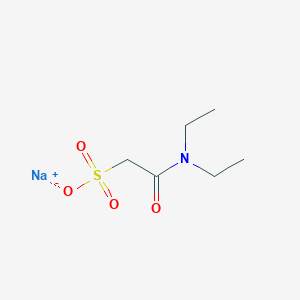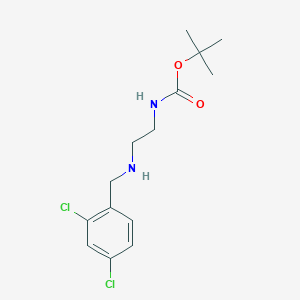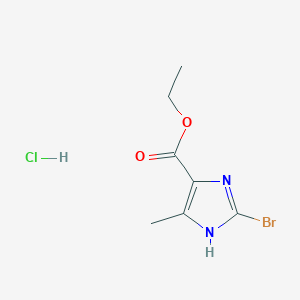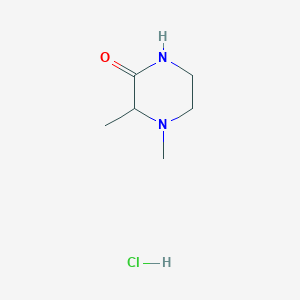![molecular formula C19H29BO4 B1405858 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1799424-98-8](/img/structure/B1405858.png)
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
概要
説明
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative with the empirical formula C6H13BO2 and a molecular weight of 127.98 . It is also known as HBpin or Pinacolborane . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure . The compound can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . It has a refractive index of n20/D 1.396 (lit.) .科学的研究の応用
Enhanced Brightness and Emission Tuning in Nanoparticles
Fischer et al. (2013) explored the use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in creating enhanced brightness emission-tuned nanoparticles. They demonstrated its application in the synthesis of heterodisubstituted polyfluorenes, leading to stable nanoparticles with bright fluorescence emission, crucial for enduring fluorescence brightness in various applications (Fischer, Baier, & Mecking, 2013).
Molecular Structure Analysis
Coombs et al. (2006) focused on the molecular structure of a similar compound, showcasing its potential for detailed crystallographic studies. This research underscores the importance of such compounds in structural chemistry and materials science (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives
Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. Their work contributes to understanding the inhibitory activity against serine proteases, which is significant in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Structural and Conformational Analysis
Huang et al. (2021) conducted a detailed structural and conformational analysis of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using density functional theory (DFT) to validate their molecular structures. This research is crucial for understanding the physicochemical properties of these compounds (Huang, Yang, Wu, -. Yang, Chen, Chai, & Zhao, 2021).
Application in H2O2 Detection in Living Cells
Nie et al. (2020) explored the application of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative in detecting H2O2 in living cells, highlighting its potential in biomedical research and diagnostics (Nie, Sun, Zhao, Miao, & Ni, 2020).
作用機序
Mode of Action
The compound, being a boronic ester, is likely to participate in various organic reactions such as Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound can act as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use. In the context of synthetic chemistry, its primary effect would be the formation of new chemical bonds, leading to the synthesis of new compounds .
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKNQOYJMLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)


![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)


![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)



